4beta-Deuteriocholesterol
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Overview
Description
4beta-Deuteriocholesterol is a deuterated form of cholesterol, where a hydrogen atom at the 4-beta position is replaced by a deuterium atom. This modification is significant in scientific research as it allows for the study of cholesterol metabolism and its pathways with enhanced precision due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Deuteriocholesterol typically involves the deuteration of cholesterol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the efficient incorporation of deuterium at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterated compound is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: 4beta-Deuteriocholesterol undergoes various chemical reactions similar to those of cholesterol. These include:
Oxidation: The compound can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: The deuterium atom can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various deuterated oxysterols, sterols, and substituted derivatives, which are valuable for studying metabolic pathways and biological functions.
Scientific Research Applications
4beta-Deuteriocholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies of cholesterol metabolism and synthesis.
Biology: The compound helps in understanding the role of cholesterol in cellular processes and membrane dynamics.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of cholesterol in the body.
Industry: The compound is used in the development of deuterated drugs and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4beta-Deuteriocholesterol involves its incorporation into biological membranes and metabolic pathways similar to cholesterol. The presence of deuterium affects the kinetic isotope effects, providing insights into the enzymatic processes and reaction mechanisms. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, such as cytochrome P450 enzymes.
Comparison with Similar Compounds
4beta-Hydroxycholesterol: An oxysterol formed by the oxidation of cholesterol, involved in the regulation of lipid metabolism.
25-Hydroxycholesterol: Another oxysterol that plays a role in immune response and cholesterol homeostasis.
27-Hydroxycholesterol: Involved in cholesterol transport and metabolism.
Uniqueness: 4beta-Deuteriocholesterol is unique due to the presence of deuterium, which provides distinct advantages in research, such as reduced metabolic rate and enhanced stability. This makes it a valuable tool for studying cholesterol-related processes with greater accuracy and precision.
Properties
CAS No. |
1973-68-8 |
---|---|
Molecular Formula |
C54H92O2 |
Molecular Weight |
775.3 g/mol |
IUPAC Name |
(3S,4R,8S,9S,10R,13R,14S,17R)-4-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,8S,9S,10R,13R,14S,17R)-4-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/2C27H46O/c2*1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h2*9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t2*19-,21+,22+,23-,24+,25+,26+,27-/m11/s1/i2*17D/t17?,19-,21+,22+,23-,24+,25+,26+,27-;17-,19-,21+,22+,23-,24+,25+,26+,27- |
InChI Key |
PMRVNBLFPMPZHZ-PZKXVMNCSA-N |
Isomeric SMILES |
[H][C@@]1([C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O)[2H].[2H]C1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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